Benz(c)acridine-7-carbonitrile

Catalog No.
S14288725
CAS No.
3123-27-1
M.F
C18H10N2
M. Wt
254.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benz(c)acridine-7-carbonitrile

CAS Number

3123-27-1

Product Name

Benz(c)acridine-7-carbonitrile

IUPAC Name

benzo[c]acridine-7-carbonitrile

Molecular Formula

C18H10N2

Molecular Weight

254.3 g/mol

InChI

InChI=1S/C18H10N2/c19-11-16-14-7-3-4-8-17(14)20-18-13-6-2-1-5-12(13)9-10-15(16)18/h1-10H

InChI Key

QEKSMGPWTCRUMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C#N

Benz(c)acridine-7-carbonitrile is a chemical compound belonging to the acridine family, characterized by its fused ring structure and the presence of a cyano group at the 7-position. The compound has the molecular formula C${17}$H${11}$N and a molecular weight of approximately 254.285 g/mol. Its structure consists of a benzene ring fused to an acridine moiety, which contributes to its unique chemical properties and biological activities. The compound typically appears as a solid with a density of 1.3 g/cm³ and has a boiling point of 516.4ºC at 760 mmHg .

  • Oxidation: This reaction can transform the carbonitrile group into various functional groups, potentially altering the compound's reactivity and biological activity .
  • Electrophilic Substitution: The presence of electron-rich aromatic systems allows for electrophilic substitutions, which can occur at multiple positions on the acridine ring .
  • Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, leading to the formation of new compounds .

Benz(c)acridine-7-carbonitrile exhibits significant biological activity, particularly in pharmacological contexts. Compounds within the acridine family are known for their antimicrobial, antiviral, and anticancer properties. Specifically, benz(c)acridine derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Additionally, some studies suggest that acridine compounds can interfere with DNA replication processes, making them potential candidates for chemotherapy agents .

The synthesis of benz(c)acridine-7-carbonitrile can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the cyclization of suitable precursors such as benzonitriles and other aromatic compounds under specific conditions.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions between benzaldehyde derivatives and acridine derivatives in the presence of catalysts or under heat .
  • Functional Group Transformations: Starting from benz(c)acridine, various functional group transformations can introduce the cyano group at the 7-position through nitration followed by hydrolysis .

Benz(c)acridine-7-carbonitrile finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored as a lead compound in drug development for treating cancers and infectious diseases.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules in medicinal chemistry.
  • Material Science: Its unique properties may also allow for applications in developing new materials with specific electronic or optical characteristics.

Studies on the interactions of benz(c)acridine-7-carbonitrile with biological macromolecules reveal that it can bind to DNA and RNA, potentially disrupting their functions. This interaction is crucial for its anticancer activity, as it may prevent proper DNA replication and transcription processes. Additionally, research indicates that this compound may interact with various enzymes involved in metabolic pathways, influencing their activity and stability .

Benz(c)acridine-7-carbonitrile shares structural similarities with several other compounds in the acridine family. Here are some comparable compounds:

Compound NameStructure DescriptionUnique Features
Benz[c]acridineFused benzene and acridine ringsKnown for its carcinogenic properties
AcridineBasic structural unitExhibits strong fluorescence; used in dyes
9-AminoacridineAmino group at position 9Demonstrated potent antimicrobial activity
4,5-DichloroacridineDichloro substitutionNotable for its antitumor effects

Benz(c)acridine-7-carbonitrile is unique due to its specific cyano substitution at the 7-position which enhances its reactivity compared to other derivatives, allowing for distinct biological interactions and potential therapeutic applications.

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Exact Mass

254.084398327 g/mol

Monoisotopic Mass

254.084398327 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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